KH7 Demonstrates >15-Fold Lower Potency but Distinct Uncoupling Mechanism vs. Nanomolar sAC Inhibitor TDI-10229
KH7 exhibits an IC50 of 3–10 μM against human sAC in cellular assays [1]. In contrast, the newer-generation sAC inhibitor TDI-10229 displays nanomolar potency with an IC50 of 195 nM (0.195 μM) in similar assays . This represents a 15- to 50-fold difference in potency. Critically, KH7's mechanism of mitochondrial ATP inhibition involves classical uncoupling—disrupting the proton gradient across the inner mitochondrial membrane—whereas TDI-10229 acts primarily via direct enzymatic inhibition of sAC [2].
| Evidence Dimension | Inhibitory Potency (IC50) Against Human sAC |
|---|---|
| Target Compound Data | 3–10 μM |
| Comparator Or Baseline | TDI-10229: 195 nM (0.195 μM) |
| Quantified Difference | 15- to 50-fold lower potency |
| Conditions | Cellular assays with heterologously expressed human sAC |
Why This Matters
Researchers requiring nanomolar potency for in vivo studies should select TDI-10229; however, investigators studying mitochondrial uncoupling or requiring a tool with a well-characterized off-target profile may find KH7 preferable due to extensive literature precedent.
- [1] Hess KC, Jones BH, Marquez B, et al. The 'soluble' adenylyl cyclase in sperm mediates multiple signaling events required for fertilization. Dev Cell. 2005;9(2):249-259. View Source
- [2] Jakobsen E, Lange SC, Andersen JV, et al. The inhibitors of soluble adenylate cyclase 2-OHE, KH7, and bithionol compromise mitochondrial ATP production by distinct mechanisms. Biochem Pharmacol. 2018;155:92-101. View Source
